2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
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Overview
Description
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its biological activity, and a dimethoxyphenyl group, which can influence its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-chlorobenzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the acetyl group: The resulting sulfonamide is then coupled with 2,5-dimethoxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme activity.
Medicine: Investigated for its potential as a therapeutic agent due to its sulfonamide group.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The dimethoxyphenyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE
- N-(4-CHLOROPHENYL)ACETAMIDE
Uniqueness
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is unique due to its combination of a sulfonamide group and a dimethoxyphenyl group, which can provide a balance of biological activity and chemical stability. This makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S/c1-25-15-8-9-17(26-2)16(10-15)20-18(22)12-21(27(3,23)24)11-13-4-6-14(19)7-5-13/h4-10H,11-12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRQZZAWIBLOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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